Methyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-5-13-9-6(10(7)14)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOOBQTXIVXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586597 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942227-33-0 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from 2,4-Dichloro-3-methylbenzoic Acid Derivatives (Patent EP0245690A1)
A comprehensive method reported in patent literature involves multiple steps starting from 2,4-dichloro-3-methylbenzoic acid derivatives:
Step a: Conversion of 5-amino-2,4-dichloro-3-methylbenzoic acid to its methyl ester by passing HCl gas into a methanol solution, followed by refluxing for 5 hours. The resulting methyl ester crystallizes with mp 86-88 °C.
Step b: Diazotization of the methyl ester with sodium nitrite and hydrochloric acid, followed by treatment with tetrafluoroboric acid to isolate the diazonium tetrafluoroborate salt.
Step c: Preparation of acid chlorides from substituted benzoic acids using thionyl chloride.
Step d: Reaction of magnesium shavings with diethyl malonate and subsequent addition of acid chlorides to form intermediates.
Step e: Cyclization and further chemical transformations involving ethyl orthoformate and acetic anhydride to yield ethyl esters of 4-hydroxyquinoline derivatives.
This multi-step sequence ultimately leads to the formation of 4-hydroxyquinoline-3-carboxylate derivatives with chloro substitution at the 8-position, which can be converted to the methyl ester form by standard esterification techniques.
Hydrolysis and Esterification of Quinoline Carboxylates
Another approach involves hydrolysis of ester precursors followed by esterification:
A suspension of ester intermediates in a 4% sodium hydroxide hydroalcoholic solution is refluxed for several hours (e.g., 5 hours) until complete conversion is confirmed by Thin Layer Chromatography.
The reaction mixture is acidified with concentrated hydrochloric acid to precipitate the hydroxyquinoline carboxylic acid.
The solid is filtered, washed, and crystallized from ethanol to obtain the desired compound.
Methylation (esterification) can be performed by treating the acid with methanol under acidic conditions to yield the methyl ester.
Comparative Data Table of Preparation Steps
Research Findings and Notes
The use of sodium hydroxide in hydroalcoholic solution for hydrolysis is a common and effective method to convert esters to acids in quinoline chemistry, with yields around 50% reported for related compounds.
The Gould-Jacobs reaction is a classical method for quinoline ring synthesis, often employed in these routes.
Diazotization and subsequent formation of diazonium salts allow for functional group transformations critical for introducing chloro substituents at desired positions.
The esterification step to form methyl esters is typically straightforward, involving refluxing the acid in methanol with acid catalysis.
Purification by crystallization from ethanol or other suitable solvents is standard to obtain high-purity products.
Adaptation of one-pot tandem synthesis methods may offer greener and more efficient alternatives but require further optimization for chloro-substituted quinolines.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
M8C exhibits a range of pharmacological activities, primarily due to the quinoline scaffold. Key properties include:
- Antimicrobial Activity : M8C has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
- Anticancer Potential : Research indicates that M8C derivatives can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that compounds with a similar structure exhibit cytotoxic effects against several cancer cell lines, including lung and breast cancer cells .
- Neuroprotective Effects : The compound's ability to chelate metal ions suggests potential neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. By reducing metal-induced oxidative stress, M8C may help in mitigating neurodegeneration .
Synthesis of Methyl 8-Chloro-4-Hydroxyquinoline-3-Carboxylate
The synthesis of M8C typically involves several steps:
- Starting Materials : The synthesis begins with 8-chloro-4-hydroxyquinoline, which is reacted with methyl chloroformate.
- Reaction Conditions : The reaction is usually carried out under basic conditions to facilitate the formation of the ester.
- Purification : The final product is purified using recrystallization or chromatography techniques to obtain high purity .
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of M8C against various pathogens. The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
The study concluded that M8C demonstrates significant antibacterial activity, particularly against drug-resistant strains .
Anticancer Activity Evaluation
In another research effort, M8C was tested against several cancer cell lines using the MTT assay to measure cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| A-549 (Lung Cancer) | 5.6 |
| MCF-7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 12.5 |
These findings indicated that M8C possesses potent anticancer properties, making it a candidate for further development as an anti-cancer drug .
Mechanism of Action
The mechanism of action of methyl 8-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. It can also inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Trends
Substituent Effects on Reactivity: Halogen Position: The 8-chloro substituent (as in the target compound) imparts steric and electronic effects distinct from 4-chloro or 6-methyl analogs. For example, ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) exhibits higher reactivity due to the electron-withdrawing nitro group . Ester vs. Acid: Methyl/ethyl esters (e.g., ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) offer better solubility in organic media compared to carboxylic acid derivatives (e.g., 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid), which may form salts or chelate metals .
Synthetic Utility: Bromine (CAS 35975-57-6) and iodine (e.g., ethyl 4-chloro-8-iodoquinoline-3-carboxylate, CAS 193975-33-6) analogs are valuable in cross-coupling reactions, whereas nitro-substituted derivatives (CAS 131548-98-6) are precursors for amine synthesis .
Biological Activity: Quinoline derivatives with hydroxyl and ester groups are often explored as kinase inhibitors or antimicrobial agents. The 8-chloro substitution in the target compound may enhance binding to hydrophobic enzyme pockets .
Research Findings and Data
- Thermal Stability : The methyl ester group likely improves thermal stability compared to free acids, as seen in similar compounds like methyl palmitate () .
Biological Activity
Methyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine atom at the 8th position.
- Hydroxyl group at the 4th position.
- Carboxylate group at the 3rd position.
This specific substitution pattern imparts unique chemical and biological properties that differentiate it from other quinoline derivatives.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 µg/mL | |
| Klebsiella pneumoniae | 0.25 µg/mL | |
| Pseudomonas aeruginosa | 0.5 µg/mL | |
| Escherichia coli | 0.2 µg/mL |
These results indicate that this compound has a potent inhibitory effect on these pathogens, suggesting its potential as a lead compound for new antibiotic development.
Anticancer Properties
Research has shown that this compound also possesses anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis.
Table 2: Anticancer Activity Data
The mechanism of action appears to involve the chelation of metal ions, which is crucial for disrupting cellular processes essential for cancer cell survival.
Antiviral Activity
This compound has also been investigated for its antiviral properties. Preliminary studies indicate that it can inhibit viral replication, particularly in hepatitis B virus (HBV) models.
Table 3: Antiviral Activity Data
These findings highlight the potential of this compound as a therapeutic agent against viral infections, warranting further exploration in clinical settings.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that this compound exhibits strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, with an MIC significantly lower than standard antibiotics .
- Anticancer Mechanism Investigation : Research indicated that this compound induces apoptosis in cancer cells through a caspase-dependent pathway, with significant cytotoxic effects observed in various cell lines .
- Antiviral Potential : In vitro assays revealed that this compound effectively inhibits HBV replication at concentrations as low as , suggesting its potential role in developing new antiviral therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 8-chloro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via esterification of the parent carboxylic acid (e.g., 8-chloro-4-hydroxyquinoline-3-carboxylic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of halogenated precursors (e.g., methyl 8-chloro-4-triflate-quinoline-3-carboxylate) with hydroxyl groups may be employed. Solvent choice (polar aprotic vs. protic) and temperature (60–100°C) critically affect reaction efficiency. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity product .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural assignment of this compound?
- Methodology :
- ¹H/¹³C NMR : The 4-hydroxy group typically appears as a broad singlet (δ 10–12 ppm) in DMSO-d₆. The methyl ester resonance is observed at δ 3.8–4.0 ppm. Chlorine substituents at position 8 deshield adjacent protons, causing distinct splitting patterns .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the ester carbonyl, while the hydroxyl group shows a broad peak at 3200–3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₁H₈ClNO₃; theoretical m/z 253.01). Fragmentation patterns (e.g., loss of COOCH₃) aid in structural validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Despite limited hazard data for this specific compound, analogous quinoline derivatives require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Keep in a tightly sealed container under dry, inert conditions (argon/N₂ atmosphere) to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric ambiguity between 4-hydroxy and 4-oxo forms in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software can unambiguously determine the protonation state. Key parameters include:
- Hydrogen Bonding : Intramolecular H-bonding between the 4-hydroxy group and the ester carbonyl stabilizes the enol form.
- Torsion Angles : Planarity of the quinoline ring vs. distortion due to tautomerism.
- Validation : Compare experimental bond lengths (C–O, C=O) with DFT-calculated values .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without structural modification?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH Adjustment : The 4-hydroxy group (pKa ~6.5) allows solubility tuning via buffered solutions (pH 7.4 for physiological conditions).
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .
Q. How do electronic effects of the 8-chloro substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Substituent Effects : The electron-withdrawing chloro group at position 8 activates the quinoline ring for electrophilic substitution but may deactivate positions for nucleophilic attacks.
- Catalytic Systems : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol mixtures facilitate coupling with aryl boronic acids. Monitor regioselectivity via HPLC-MS .
Data Contradiction and Resolution
Q. How to address conflicting NMR data for this compound reported in different solvents?
- Analysis : Protonation equilibria in DMSO-d₆ vs. CDCl₃ can shift chemical shifts. For example:
- In CDCl₃, the 4-hydroxy group may exchange rapidly, broadening signals.
- Resolution : Use deuterated DMSO for stabilized enol form and add 1–2 drops of D₂O to suppress exchange broadening. Cross-validate with IR and SC-XRD .
Q. Why do computational (DFT) and experimental (XRD) bond lengths for the ester moiety differ, and how to reconcile this?
- Analysis : Gas-phase DFT calculations may neglect crystal packing effects (e.g., hydrogen bonding, π-stacking) observed in XRD.
- Resolution : Perform periodic DFT calculations incorporating unit cell parameters or use molecular dynamics simulations to account for solvation/packing .
Methodological Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Crystallographic Parameters from SC-XRD Analysis
| Parameter | Value (Hypothetical) | Remarks |
|---|---|---|
| Space Group | P2₁/c | Monoclinic symmetry |
| Bond Length (C=O) | 1.22 Å | Matches DFT-calculated enol form |
| R-factor | 0.045 | High data quality |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
